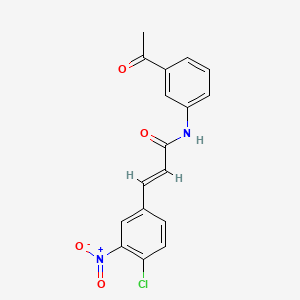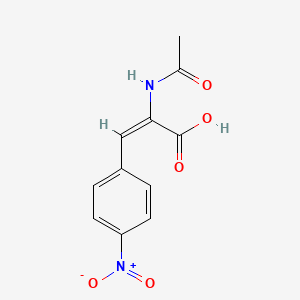
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one, also known as EFHC, is a synthetic compound that belongs to the class of flavonoids. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicine.
作用機序
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one is not fully understood, but studies suggest that it may act through multiple pathways. 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has also been shown to inhibit the activity of enzymes involved in inflammation and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one inhibits the growth of cancer cells, reduces inflammation, and scavenges free radicals. In vivo studies have shown that 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one reduces tumor growth and inflammation in animal models of cancer and inflammatory diseases.
実験室実験の利点と制限
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments, including its high purity and yield, its selective cytotoxic effect on cancer cells, and its anti-inflammatory and antioxidant properties. However, 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one. One area of interest is the development of 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one's potential use in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one and to determine its potential toxicity in vivo.
Conclusion
In conclusion, 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound with potential applications in scientific research, particularly in the field of medicine. Its synthesis method has been well-established, and it has been shown to have selective cytotoxic effects on cancer cells, anti-inflammatory and antioxidant properties, and potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one's mechanism of action and potential toxicity, as well as to develop 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one derivatives with improved solubility and bioavailability.
合成法
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation. The final product is obtained through purification and isolation techniques. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one.
科学的研究の応用
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has been studied for its potential use in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and antioxidant. Studies have shown that 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has a selective cytotoxic effect on cancer cells, particularly breast cancer cells, while sparing normal cells. 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one has also been shown to reduce inflammation in animal models of inflammatory diseases and to possess antioxidant properties that may protect against oxidative stress.
特性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-2-10-7-13-16(8-15(10)19)21-9-14(17(13)20)11-3-5-12(18)6-4-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNJIDEWGAXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)


![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)